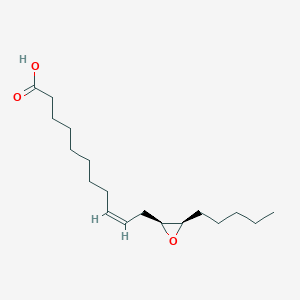

Vernolic acid

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPLLJZDQAOHD-GJGKEFFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895851 | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-07-1, 17966-13-1 | |

| Record name | Vernolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolic acid (+)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolic acid, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Plant Biological Systems

Distribution and Accumulation in Botanical Species and Families

Vernolic acid, a naturally occurring epoxidized fatty acid, is found in the seed oils of various plant species across several families, most notably the Asteraceae and Euphorbiaceae. aocs.orgnih.gov The concentration of this compound can vary significantly, with some species accumulating it as the primary component of their seed oil.

The genus Vernonia, part of the Asteraceae family, is renowned for its high accumulation of this compound, making it a primary source for vernonia oil. wikipedia.orggoogle.com Vernonia galamensis, commonly known as ironweed, is a major producer, with its seed oil containing approximately 73% to 80% this compound. wikipedia.orgwikipedia.orgresearchgate.net Certain Ethiopian strains of V. galamensis have an oil content of up to 41.9%, with this compound constituting up to 80% of that oil. wikipedia.org Studies on selected lines of V. galamensis var. ethiopica have shown this compound content ranging from 73% to 77%. journals.co.zatandfonline.com Other species such as Vernonia anthelmintica and Vernonia volkameriaefolia also contain substantial amounts, with reported this compound levels of 65-75% and 63.5%, respectively. aocs.org

Within the Euphorbiaceae family, Euphorbia lagascae is a notable source of this compound. nih.govproquest.com The seed oil of this species, which constitutes about 45% to 52% of the seed's weight, contains significant levels of this compound. proquest.comoregonstate.eduoregonstate.edunih.gov Reported concentrations of this compound in E. lagascae seed oil range from 57% to 65%. aocs.orgoregonstate.eduoregonstate.eduocl-journal.org Due to this high accumulation, it is considered one of the most promising natural sources for this epoxy fatty acid. proquest.comoregonstate.edu

This compound is also present in other plant genera. Stokesia laevis (Stokes' aster), a member of the Asteraceae family, contains around 70% this compound in its seed oil. aocs.orgwikipedia.orgefloraofindia.com Various species within the genus Crepis (Asteraceae) have seed oils containing between 18% and 68% this compound. aocs.org Specifically, the seed oil of Crepis palaestina has been found to contain 60% this compound. researchgate.netresearchgate.net Some Crepis species produce oils with either high levels of this compound (47-68%) or another unusual fatty acid, crepenynic acid, while others contain both. nih.govmdpi.com The genus Bernardia (Euphorbiaceae) includes Bernardia pulchella, which stands out for its exceptionally high accumulation of this compound, reaching up to 91% of its seed oil. aocs.orgresearchgate.netwsu.edu Other plants, such as Erlangea tomentosa (52%) and Centratherum ritchiei (30%), also contain detectable amounts. aocs.org

| Plant Species | Family | This compound Content in Seed Oil (%) | Reference |

|---|---|---|---|

| Vernonia galamensis | Asteraceae | 72–80% | wikipedia.orgwikipedia.orgresearchgate.netjournals.co.za |

| Vernonia anthelmintica | Asteraceae | 65–75% | aocs.org |

| Euphorbia lagascae | Euphorbiaceae | 57–65% | aocs.orgoregonstate.eduocl-journal.org |

| Stokesia laevis | Asteraceae | ~70% | aocs.org |

| Crepis palaestina | Asteraceae | ~60% | researchgate.netresearchgate.net |

| Bernardia pulchella | Euphorbiaceae | ~91% | aocs.orgresearchgate.net |

Significant Presence in Euphorbia lagascae

In Vivo Biosynthetic Pathways of this compound in Oleaginous Plants

The biosynthesis of this compound in plants is a fascinating example of specialized metabolic engineering, involving specific precursors and distinct enzymatic mechanisms that have evolved independently in different plant families.

The direct precursor for this compound is linoleic acid, an 18-carbon polyunsaturated fatty acid. researchgate.netnih.gov this compound is specifically the cis-12,13-epoxide formed from linoleic acid. wikipedia.org The critical epoxidation step does not occur on a free fatty acid but rather on a linoleoyl moiety esterified to a complex lipid, which acts as an acyl carrier.

Interestingly, plants have evolved two distinct and structurally unrelated types of enzymes to catalyze the same reaction: the epoxidation of the Δ12 double bond of linoleic acid. ocl-journal.orgnih.gov This suggests a case of convergent evolution, where different plant lineages independently developed the ability to synthesize this compound. aocs.org

In the Asteraceae family, which includes genera like Vernonia, Stokesia, and Crepis, the enzyme responsible is a Δ12-epoxygenase. researchgate.netresearchgate.netwsu.edu This enzyme is a modified version of a Δ12-desaturase (FAD2), which normally introduces a double bond. researchgate.netwsu.edu These desaturase-like enzymes are di-iron, non-heme proteins. nih.gov The first gene for a Δ12-epoxygenase was isolated from Crepis palaestina. aocs.org

Cytochrome P450 Monooxygenase-Dependent Epoxidation (e.g., in Euphorbiaceae)

Evolutionary Divergence and Convergent Strategies in this compound Biosynthesis

The existence of two distinct enzymatic systems for this compound synthesis in different plant families is a clear example of convergent evolution. nih.govocl-journal.org Both the cytochrome P450-dependent pathway in Euphorbiaceae and the Δ12-desaturase-like epoxygenase pathway in Asteraceae achieve the same outcome: the epoxidation of the Δ12 double bond of linoleic acid to form this compound. researchgate.netocl-journal.org However, the enzymes involved are structurally unrelated, indicating that they evolved independently to perform this specific biochemical function. nih.govnih.govocl-journal.org

This evolutionary divergence highlights the plasticity of plant metabolic pathways and their ability to develop novel functionalities. ocl-journal.org The desaturase-like enzymes in Asteraceae are thought to have evolved from the common FAD2 enzymes, which are typically involved in the desaturation of oleic acid to linoleic acid. frontiersin.orggsartor.org Through mutations and natural selection, these enzymes acquired a new catalytic activity, enabling them to perform epoxidation instead of desaturation. gsartor.org Similarly, the cytochrome P450 monooxygenases in Euphorbiaceae represent a separate evolutionary lineage that has been co-opted for this compound production. researchgate.netocl-journal.org

Intra-Plant Metabolic Flux and Lipid Remodeling for this compound Accumulation

The synthesis of this compound is just the first step; its efficient accumulation in seed storage oils requires a coordinated process of metabolic flux and lipid remodeling.

Preferential Esterification and Storage within Triacylglycerols (TAGs)

While this compound is synthesized on phosphatidylcholine (PC) in the endoplasmic reticulum, it does not significantly accumulate in this membrane lipid. aocs.organnualreviews.org Instead, it is preferentially channeled into triacylglycerols (TAGs), which are the primary form of energy storage in seeds. aocs.orgpnas.org This selective transfer is crucial for high-level accumulation of this compound in the seed oil. pnas.org

Studies have shown that in plants like castor bean (Ricinus communis) and Crepis palaestina, which accumulate high levels of unusual fatty acids like ricinoleic acid and this compound respectively, there is a mechanism for the efficient and selective transfer of these acyl groups from PC to TAGs. pnas.org This process ensures that the unusual fatty acids are sequestered in the storage lipid pool, rather than disrupting the structure and function of cellular membranes. pnas.org

Role of Specific Acyltransferases (e.g., DGAT1, DGAT2) in Directing this compound into Storage Lipids

The final and committed step in TAG biosynthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). nih.govmdpi.com Plants possess different types of DGAT enzymes, with DGAT1 and DGAT2 being the main ones. nih.gov Research has indicated that these enzymes can have different substrate specificities, which plays a critical role in determining the fatty acid composition of seed oils. nih.govmdpi.com

In plants that produce unusual fatty acids, specific DGAT enzymes have been shown to preferentially incorporate these fatty acids into TAGs. hep.com.cnd-nb.info For instance, studies on Vernonia galamensis have revealed that both DGAT1 and DGAT2 can increase the accumulation of epoxy fatty acids, with DGAT2 having a more significant impact. nih.govnih.gov Microsome assays from developing V. galamensis seeds have demonstrated that DGAT has a strong preference for substrates containing this compound, including both acyl-CoA and diacylglycerol. researchgate.net

The co-expression of an epoxygenase with a specific DGAT from a high-vernolic-acid-accumulating plant has proven to be an effective strategy for increasing this compound content in transgenic crops. ocl-journal.orghep.com.cn For example, expressing the S. laevis epoxygenase along with the V. galamensis DGAT2 in soybean seeds led to a this compound accumulation of about 26%. nih.gov This suggests that the DGAT enzymes from these specialized plants have evolved to efficiently recognize and channel this compound into the storage TAGs. nih.govhep.com.cn

| Plant Species | Family | Enzyme Class for this compound Synthesis | Key Enzyme(s) | Substrate |

| Euphorbia lagascae | Euphorbiaceae | Cytochrome P450 Monooxygenase | CYP726A1 researchgate.netnih.gov | Linoleoyl-phosphatidylcholine aocs.org |

| Vernonia galamensis | Asteraceae | Δ12-Desaturase-Like Epoxygenase | FAD2-like epoxygenase researchgate.netresearchgate.net | Linoleic acid ocl-journal.org |

| Stokesia laevis | Asteraceae | Δ12-Desaturase-Like Epoxygenase | SlEPX ocl-journal.org | Linoleic acid ocl-journal.org |

| Crepis palaestina | Asteraceae | Δ12-Desaturase-Like Epoxygenase | FAD2-like epoxygenase aocs.org | Linoleic acid gsartor.org |

Genetic and Molecular Biology Research for Enhanced Accumulation

Identification and Functional Characterization of Genes Encoding Vernolic Acid Biosynthetic Enzymes

The biosynthesis of this compound from its precursor, linoleic acid, is primarily catalyzed by a specific class of enzymes known as epoxygenases. These enzymes are functional variants of Δ12-fatty acid desaturases (FAD2). nih.govresearchgate.net The identification of the genes encoding these enzymes has been a critical step toward the metabolic engineering of this compound production.

Two distinct types of epoxygenase enzymes have been identified in plants. In Euphorbia lagascae, this compound synthesis is catalyzed by a cytochrome P450-dependent monooxygenase that acts on linoleoyl-phosphatidylcholine. google.comaocs.org In contrast, species from the Asteraceae family, such as Stokesia laevis, Vernonia galamensis, and Crepis palaestina, utilize a divergent form of the di-iron FAD2 enzyme. ocl-journal.orgresearchgate.net

The first gene encoding a Δ12 epoxygenase was isolated from Crepis palaestina and was found to be a Δ12 desaturase-like enzyme. aocs.org Researchers have since successfully isolated and characterized epoxygenase genes from several other this compound-accumulating species. For instance, an epoxygenase from Stokesia laevis (SlEPX) was identified and shown to convert linoleic acid into this compound. ocl-journal.orgresearchgate.net Similarly, transcriptome analysis of developing Vernonia galamensis seeds led to the identification of genes for a novel fatty acid desaturase/epoxygenase, which is crucial for the high accumulation of this compound in this species. nih.govresearchgate.net These discoveries have confirmed that the ability to synthesize this compound likely evolved independently in different plant families. aocs.org

Functional characterization is typically performed by expressing the candidate genes in a heterologous system, such as yeast or Arabidopsis thaliana, and analyzing the resulting fatty acid profile for the presence of this compound. aocs.org

Table 1: Identified Genes Involved in this compound Biosynthesis

| Gene/Enzyme | Source Organism | Enzyme Class | Substrate | Product |

|---|---|---|---|---|

| Δ12-epoxygenase | Euphorbia lagascae | Cytochrome P450 Monooxygenase | Linoleoyl-phosphatidylcholine | Vernoleoyl-phosphatidylcholine aocs.org |

| Δ12-epoxygenase (SlEPX) | Stokesia laevis | Δ12 Desaturase-like | Linoleic Acid | This compound ocl-journal.orgresearchgate.net |

| Δ12-epoxygenase (Cpal2) | Crepis palaestina | Δ12 Desaturase-like | Linoleic Acid | This compound aocs.org |

| Epoxygenase | Vernonia galamensis | Δ12 Desaturase-like | Linoleic Acid | This compound nih.gov |

Biotechnological Engineering of this compound Production in Heterologous Plant Systems

A primary goal of this compound research is to transfer the biosynthetic pathway into high-yielding, established oilseed crops like soybean, canola, or cotton. This approach seeks to overcome the poor agronomic characteristics of wild this compound producers, such as indeterminate growth and seed shattering, which hinder their large-scale cultivation. nih.gov

The foundational strategy for engineering this compound production involves the seed-specific expression of an epoxygenase gene in a host plant. Several studies have demonstrated the feasibility of this approach, although initial results often show modest accumulation levels.

For example, expressing the Stokesia laevis epoxygenase gene (SlEPX) in Arabidopsis resulted in the production of approximately 2.4% this compound in the seed oil. researchgate.net Similarly, expression of the Crepis palaestina epoxygenase gene (Cpal2) in an Arabidopsis mutant with high linoleic acid content yielded this compound levels of up to 21%. publish.csiro.au When the cytochrome P450-type epoxygenase from Euphorbia lagascae was expressed in soybean somatic embryos, it produced about 8% epoxy fatty acids. researchgate.net However, expressing the SlEPX gene in soybean resulted in only 7% this compound and was associated with negative effects on seed oil and protein content, suggesting that the accumulation of unusual fatty acids in membrane lipids can be detrimental. mdpi.com These results highlight that simply introducing the epoxygenase is often insufficient to achieve high-level accumulation.

Table 2: this compound Accumulation in Transgenic Plants Expressing Epoxidase Genes

| Expressed Gene | Host Organism | This compound Content (% of total fatty acids) |

|---|---|---|

| SlEPX (Stokesia laevis) | Arabidopsis thaliana | ~2.4% researchgate.net |

| Cpal2 (Crepis palaestina) | Arabidopsis thaliana (high linoleic acid mutant) | 21% publish.csiro.au |

| Epoxygenase (Euphorbia lagascae) | Soybean (somatic embryos) | ~8% researchgate.net |

| SlEPX (Stokesia laevis) | Soybean | 7% mdpi.com |

| Cpal2 (Crepis palaestina) | Cotton | 16.9% (with co-expressed FAD2) researchgate.net |

A significant bottleneck in producing unusual fatty acids is their inefficient incorporation from phospholipids (like phosphatidylcholine, where they are synthesized) into triacylglycerols (TAGs), the main storage form of oil. hep.com.cn To overcome this, researchers have employed a "push-pull" strategy, co-expressing the epoxygenase (the "push") with an acyltransferase enzyme (the "pull") that has a preference for this compound.

Diacylglycerol acyltransferases (DGATs) are key enzymes that catalyze the final step of TAG synthesis. Studies have shown that DGATs from this compound-accumulating plants like Vernonia galamensis and Stokesia laevis exhibit a strong substrate preference for this compound. hep.com.cn

This finding led to co-expression experiments that yielded dramatic improvements in this compound levels. In one landmark study, the genetic transformation of soybean with the S. laevis epoxidase gene alongside the V. galamensis diacylglycerol acyltransferase (DGAT) gene resulted in the accumulation of up to 17.6% this compound in the seeds. ocl-journal.org Another study co-expressing the Stokesia epoxygenase with either DGAT1 or DGAT2 from V. galamensis in soybean increased this compound content up to 25.8% and 27.8%, respectively. researchgate.nethep.com.cn This co-expression strategy not only increased the total amount of this compound but also ensured it was properly channeled into the storage oil, minimizing potential disruption to cellular membranes. hep.com.cn

Strategies for Transgenic Expression of Epoxidase Genes

Mutation Breeding and Genome Editing for Agricultural Improvement in this compound Crops

While transgenic approaches focus on moving the this compound pathway to new crops, other strategies aim to improve the agronomic performance of existing this compound producers, primarily Vernonia galamensis.

Mutation breeding involves treating seeds with chemical mutagens, such as ethyl methanesulfonate (EMS), to induce random genetic mutations. grafiati.com This technique can create valuable genetic diversity for traits that are limited in natural populations. tandfonline.com In Vernonia, the main goals are to develop plants with more uniform seed maturity, reduced plant height, and resistance to seed shattering. grafiati.comtandfonline.com Studies have shown that EMS mutagenesis can successfully induce variation in these agronomic traits. grafiati.com While some research indicated that oil and this compound content were not significantly affected by the mutagenesis, it did alter the composition of other fatty acids like oleic and linoleic acid, suggesting the potential to select for improved lines without compromising the valuable oil profile. grafiati.comtandfonline.com

Genome editing technologies, particularly CRISPR-Cas9, offer a more precise and targeted way to modify plant genomes. frontiersin.org These tools can be used to make specific changes to genes that control undesirable traits. nih.gov While specific applications in Vernonia are still emerging, genome editing is being widely explored in other oilseed crops to alter fatty acid profiles, such as creating high-oleic soybeans by knocking out FAD2 genes. nih.gov This same principle could be applied to Vernonia to improve its agricultural suitability by targeting genes involved in plant architecture or flowering time, thereby accelerating its domestication and commercial viability. frontiersin.org

Transcriptomic and Metabolomic Profiling during Seed Development in this compound-Producing Plants

To gain a deeper understanding of how plants like Vernonia galamensis produce such high levels of this compound, scientists have studied the global changes in gene expression (transcriptomics) and metabolite levels (metabolomics) throughout seed development. nih.gov

By analyzing developing V. galamensis seeds at different stages, researchers have mapped the dynamics of oil accumulation. nih.govresearchgate.net These studies revealed that the most rapid phase of epoxy fatty acid (EFA) accumulation occurs in the middle stages of seed development (e.g., around 38 days after pollination). nih.govresearchgate.net

Transcriptome sequencing at these key stages has identified a suite of genes that are highly expressed during the fast accumulation phase. nih.govresearchgate.net Unsurprisingly, these include the genes for the epoxygenase itself and for specialized diacylglycerol acyltransferases (DGATs). nih.gov Beyond these, profiling has highlighted the importance of genes involved in acyl editing, TAG assembly, and the formation of oil bodies. nih.govresearchgate.net Furthermore, key transcription factors that act as master regulators of oil synthesis, such as WRI1, FUS3, and ABI4, were also identified as being putatively involved in regulating this compound production. nih.govresearchgate.net This systems-level view provides a comprehensive blueprint of the metabolic network required for high-level epoxy oil production and identifies a rich set of target genes for future engineering efforts. nih.gov

Chemical Synthesis and Derivatization in Materials Science Research

Chemoenzymatic and Synthetic Routes to Vernolic Acid and its Esters

This compound is primarily sourced from natural oils, particularly vernonia oil, which can contain 60–80% of this compound. Extraction typically involves saponification of vernonia oil, followed by acidification to yield free fatty acids . While natural extraction is common, chemical synthesis routes have also been developed. One method involves the epoxidation of linoleic acid using peracetic acid or hydrogen peroxide with a tungsten-based catalyst, though this can lead to regioisomers . A more targeted synthesis begins with methyl vernolate, obtained via transesterification of vernonia oil. This methyl ester can be hydrogenated to selectively saturate the cis-9 double bond without opening the epoxy ring, yielding 12,13-epoxystearic acid .

Enzymatic esterification offers a greener alternative for producing this compound derivatives. For instance, the enzymatic esterification of cassava starch with vernonia oil methyl ester (VOME) using lipases like Candida antarctica lipase B in ionic liquids or organic solvents has been investigated. These methods aim for high degrees of substitution, yielding starch vernolates with altered morphology and crystallinity compared to native starch scispace.comresearchgate.net.

Chemical Transformations via Epoxy Ring Opening Reactions

The epoxy group in this compound is highly reactive and serves as a key site for chemical transformations, enabling the synthesis of a range of functional derivatives.

Formation of Hydroxylated and Alkoxylated this compound Derivatives

The epoxy ring of this compound can be opened through various reactions. Acid-catalyzed hydrolysis, for example, leads to the formation of diols masterorganicchemistry.com. Specifically, acid-catalyzed opening of the epoxy ring in methyl vernolate can yield hydroxylated and methoxylated derivatives nih.gov. These reactions are crucial for introducing hydroxyl groups, which can participate in further derivatization or polymerization processes.

Synthesis of Cationic Amphiphilic Compounds from this compound

This compound serves as a valuable precursor for synthesizing cationic amphiphilic compounds. A common strategy involves a two-stage synthesis: first, opening the epoxy group with a haloacetic acid, followed by quaternization of the halo group with a tertiary amine containing an aliphatic chain acs.orgnih.govacs.org. This process can be applied to intact vernonia oil to produce triple-headed cationic amphiphiles or to methyl vernolate to create single-headed amphiphiles. These amphiphiles have demonstrated self-assembly into bilayer vesicles and nanoparticles, with potential applications in drug delivery and gene transfer acs.orgnih.govacs.orgresearchgate.net.

Olefin Metathesis and Other Targeted Chemical Modifications of this compound Esters

The double bond in this compound esters can be modified using olefin metathesis. Ruthenium-based catalysts, such as RuCl₂(PCy₃)₂(=CHPh) and RuCl₂(PCy₃)(HIMes)(=CHPh), have been employed for the self-metathesis of this compound methyl ester. This reaction yields dimers like 6,7,12,13-diepoxyoctadec-9-ene and dimethyl octadec-9-ene-1,18-dioate, which are valuable intermediates for polymers and resins journals.co.zajournals.co.za. Targeted modifications can also involve reactions at the carboxyl group, such as esterification, or at the double bonds through hydrogenation or oxidation uniovi.esscirp.orgscirp.org.

Integration of this compound into Polymeric and Functional Materials

The inherent reactivity of this compound makes it an attractive building block for creating novel polymeric and functional materials.

Synthesis and Characterization of Starch Vernolates

This compound derivatives, particularly vernonia oil methyl ester (VOME), have been used to synthesize starch vernolates through esterification reactions with starch. These reactions can be carried out using chemical catalysts like K₂CO₃ in organic solvents such as DMSO, or via enzymatic catalysis using lipases in ionic liquid/organic solvent mixtures scispace.comresearchgate.net. The resulting starch vernolates exhibit altered morphology, crystallinity, and thermal properties compared to native starch, with degrees of substitution varying based on the synthesis method scispace.comresearchgate.net. For instance, a high degree of substitution (DS) of 1.24 was achieved using K₂CO₃ in DMSO at 110°C for 12 hours scispace.com. Enzymatic methods can yield DS values around 0.95 under milder conditions researchgate.net. These modified starches show potential for various material applications.

Compound List

Functionalization of Ordered Mesoporous Materials with this compound Derivatives

Ordered Mesoporous Materials (OMMs) are characterized by their ordered pore structures, high surface areas, and tunable pore sizes, making them excellent platforms for various applications, including catalysis and adsorption. Functionalizing these materials with organic molecules like this compound derivatives allows for the introduction of specific chemical properties and enhanced performance.

This compound methyl ester (VAME), a derivative of this compound, has been utilized for the surface modification of OMMs such as Al-MCM-41, SBA-15, and periodic mesoporous organosilica (PMO) csic.esacs.orgresearchgate.net. This functionalization aims to introduce surface ligands that can increase hydrophobicity and facilitate the immobilization of metal nanoparticles, particularly silver nanoparticles (Ag-NPs), for catalytic applications csic.esresearchgate.net. For instance, SBA-15, with its larger pore size and silanol groups, has shown promise as a support material for Ag-NPs when functionalized with VAME, demonstrating efficient loading and potential for photocatalytic degradation of dyes csic.esresearchgate.net. The process typically involves synthesizing VAME from this compound, followed by grafting or post-modification onto the OMM support csic.esresearchgate.net. Characterization techniques such as Transmission Electron Microscopy (TEM) have confirmed the efficient loading of Ag nanoparticles onto VAME-functionalized SBA-15, noting a specific surface area of 500 m² and a pore size of 6 nm csic.es. This approach highlights the utility of this compound derivatives in creating advanced catalytic materials with tailored properties.

Table 1: Properties of VAME-Functionalized SBA-15 for Catalysis

| Material | Functionalizing Agent | Specific Surface Area (m²/g) | Pore Size (nm) | Immobilized Nanoparticles | Potential Application |

| SBA-15 (Pure Silica) | This compound Methyl Ester (VAME) | 500 | 6 | Silver Nanoparticles (Ag-NPs) | Photocatalytic degradation of dyes, Catalysis |

| Al-MCM-41 (Si/Al ratio 15) | This compound Methyl Ester (VAME) | Not specified | Not specified | Silver Nanoparticles (Ag-NPs) | Catalysis |

| Periodic Mesoporous Organosilica (PMO) | This compound Methyl Ester (VAME) | Not specified | Not specified | Silver Nanoparticles (Ag-NPs) | Catalysis |

Development of Biolubricants from this compound

The increasing environmental consciousness and the depletion of fossil fuels have spurred the development of sustainable alternatives, particularly in the lubricants industry. Vegetable oils and their derivatives are recognized for their biodegradability, low toxicity, and renewable nature, positioning them as promising candidates for biolubricant formulations researchgate.netmdpi.commdpi.comresearchgate.netnih.gov. This compound, a significant component of vernonia oil, offers a unique chemical structure with an epoxide group that can be modified to enhance lubricant properties.

Research has explored the derivatization of this compound, primarily through esterification, to create biolubricants with improved tribological and thermal characteristics researchgate.netmdpi.comresearchgate.netontosight.ai. The fatty acid nature of this compound, combined with its reactive epoxide functionality, allows for the synthesis of esters that can function as base oils or additives mdpi.comontosight.ai. Studies have investigated the tribological performance of this compound derivatives, focusing on parameters such as friction coefficient and wear scar diameter researchgate.netmdpi.com. While specific data for this compound derivatives in tribological tests are not extensively detailed in the provided snippets, general trends for fatty acid esters indicate that longer chain lengths and specific structural modifications can improve lubricity and reduce wear mdpi.com. For instance, the esterification of fatty acids generally leads to improved low-temperature properties and enhanced thermo-oxidative stability compared to the parent oils researchgate.netmdpi.com.

The development of biolubricants from this compound derivatives involves chemical modifications to optimize properties like viscosity, viscosity index, pour point, and oxidative stability. These modifications aim to match or surpass the performance of conventional mineral oil-based lubricants while offering superior environmental benefits researchgate.netmdpi.commdpi.com. For example, esterification processes can improve viscosity indices and decrease pour points, making the lubricants suitable for a wider operating temperature range researchgate.net. The inherent biodegradability of this compound-based lubricants is a key advantage, contributing to reduced environmental impact researchgate.netmdpi.comnih.gov.

Table 2: General Properties of Vegetable Oil-Based Biolubricants (Illustrative Trends)

| Property | Conventional Mineral Oil | Vegetable Oils (Unmodified) | Chemically Modified Vegetable Oils/Esters (e.g., this compound Derivatives) |

| Biodegradability | Poor | Good | Good |

| Toxicity | Moderate to High | Low | Low |

| Renewable Resource | No | Yes | Yes |

| Viscosity Index (VI) | Moderate | Variable (often low) | Improved (higher) |

| Oxidative Stability | Good | Poor | Improved |

| Thermal Stability | Good | Poor | Improved |

| Low-Temperature Properties | Good | Variable (can be poor) | Improved (lower pour point) |

| Friction Coefficient (COF) | Moderate | Good (boundary) | Potentially improved or comparable |

| Wear Protection | Good | Good (boundary) | Potentially improved or comparable |

Compound List:

this compound

this compound methyl ester (VAME)

Linoleic acid

Oleic acid

Ricinoleic acid

Silver nanoparticles (Ag-NPs)

Palmitic acid

Isoleukotoxin

Leukotoxin B

Advanced Analytical Methodologies in Vernolic Acid Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for isolating vernolic acid from complex mixtures, identifying its presence, and quantifying its amount. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography (GC) for Fatty Acid Compositional Analysis

Gas Chromatography (GC) is a widely used technique for analyzing the fatty acid composition of oils, including those containing this compound. After transesterification into fatty acid methyl esters (FAMEs), this compound can be separated and quantified using GC, often coupled with flame ionization detection (FID) or mass spectrometry (GC-MS) journals.co.zaresearchgate.netcapes.gov.bracademicjournals.org. GC allows for the determination of the relative percentage composition of various fatty acids present in a sample by comparing retention times with known standards journals.co.zaacademicjournals.org. Studies have utilized GC to establish the fatty acid profiles of Vernonia species, confirming this compound as a major component, often ranging from 73% to 81% of the total fatty acids journals.co.zaresearchgate.net. GC-MS is particularly useful for identifying this compound by analyzing the mass fragments produced, especially after derivatization, such as the ring-opening reaction of the epoxide with BF3 in methanol researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Oxidized Lipid Species

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of oxidized lipid species, including this compound, especially when present in complex matrices or at lower concentrations aocs.orgresearchgate.netnih.gov. HPLC, particularly when coupled with detectors like the evaporative light-scattering detector (ELSD) or mass spectrometry (HPLC-MS), can effectively separate various positional isomers of mono-hydroxy and dihydroxy fatty acids, as well as discriminate between monohydroxy, epoxy, epoxyhydroxy, dihydroxy, and trihydroxy fatty acids researchgate.net. HPLC methods have been developed for the rapid analysis of this compound and other oxygenated fatty acids, which are sensitive to oxidation aocs.orgresearchgate.netnih.gov. For instance, HPLC can be used to analyze this compound in its triglyceride form or as methyl esters researchgate.netdss.go.th.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring chemical reactions involving this compound and for the preliminary purification of samples researchgate.netdss.go.thnist.govnih.govuib.no. TLC is useful for checking the purity of vernonia oil and its derivatives, such as this compound methyl ester (VAME), and for monitoring the progress of reactions like esterification csic.esresearchgate.net. It is also employed to guide column chromatographic separations, ensuring that fractions containing the desired product are collected nih.govcsic.esresearchgate.net. For example, TLC has been used to purify this compound after epoxidation reactions or to separate lipid mixtures dss.go.thnih.gov.

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and functional groups of this compound, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, is a cornerstone for the structural elucidation of this compound capes.gov.brcsic.esresearchgate.netajol.inforesearchgate.netjchps.com. ¹H NMR provides information about the number and types of protons and their environments, while ¹³C NMR reveals the carbon skeleton. These techniques are used to identify key functional groups such as the ester, double bond, and epoxide ring present in this compound and its derivatives csic.esresearchgate.netajol.info. For instance, studies have reported detailed ¹H and ¹³C NMR assignments for this compound and its methyl ester, aiding in the confirmation of their structures and the monitoring of synthesis reactions csic.esresearchgate.netajol.info. Natural abundance deuterium (²H) NMR has also been employed to study the biosynthesis of this compound by analyzing site-specific isotope fractionation, providing insights into enzymatic mechanisms researchgate.netnih.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound nist.govcsic.esresearchgate.netajol.info. The FT-IR spectrum of this compound typically shows absorption bands corresponding to the ester carbonyl group, the C=C double bond, and the C-O stretching vibrations associated with the epoxide ring nist.govcsic.esajol.info. FT-IR is often used in conjunction with NMR for comprehensive characterization, confirming the presence of expected functionalities and verifying the success of purification or derivatization processes nist.govcsic.esresearchgate.netajol.info. For example, FT-IR analysis has been used to confirm the presence of this compound in modified clay materials nist.gov.

Computational and Theoretical Studies of Vernolic Acid Systems

Molecular Modeling and Dynamics Simulations of Biosynthetic Enzymes and Substrate Interactions

Understanding the enzymatic machinery responsible for vernolic acid biosynthesis is critical for metabolic engineering and biotechnological applications. Molecular modeling and molecular dynamics (MD) simulations play a pivotal role in elucidating the structural basis of enzyme-substrate recognition and catalytic mechanisms.

Cytochrome P450 enzymes, particularly those in the CYP74 family, are central to the epoxidation of fatty acids to produce this compound. For instance, the crystal structure of CYP74A from Arabidopsis thaliana complexed with this compound has been resolved at a resolution of 2.4 Å (PDB entry 3dam) researchgate.netresearchgate.net. This structural information allows for detailed analysis of the active site, revealing how this compound is oriented and interacts with the enzyme's heme cofactor researchgate.netresearchgate.net. MD simulations are instrumental in studying the dynamic nature of these enzymes, including the identification and characterization of substrate access channels. These channels are crucial for the efficient transport of substrates to the active site and the release of products, with their opening mechanisms often tailored to the specific physico-chemical properties of the substrate mdpi.com. Simulations can reveal how different substrates might utilize distinct channels, thereby modulating protein-substrate specificity mdpi.com.

Another key enzyme involved in oxylipin metabolism, Allene Oxide Cyclase 2 (AOC2) from Arabidopsis thaliana, also interacts with this compound, which serves as an inert substrate analog in structural studies nih.govresearchgate.net. The crystal structure of AOC2 in complex with this compound demonstrates that the molecule binds within a hydrophobic barrel cavity. The carboxylic acid head group is positioned on the protein surface, while the hydrophobic tail, containing the epoxide moiety, is deeply embedded within the cavity nih.govresearchgate.net. These detailed structural insights, often complemented by molecular docking and simulation studies, provide a foundation for understanding the catalytic roles of these enzymes in lipid biosynthesis pathways nih.gov.

Table 6.1.1: Molecular Modeling and Dynamics of this compound Biosynthetic Enzymes

| Enzyme Name | Source Organism | PDB ID | Resolution | Ligand/Substrate | Key Findings from Simulation/Modeling |

| CYP74A | Arabidopsis thaliana | 3dam | 2.4 Å | This compound | Active site binding, substrate access channels identified researchgate.netresearchgate.netmdpi.com |

| AOC2 | Arabidopsis thaliana | N/A | N/A | This compound | Binding within hydrophobic barrel cavity, head group exposed nih.govresearchgate.net |

Computational Approaches for Predicting Reaction Pathways and Product Profiles in this compound Transformations

The chemical transformations of this compound, whether enzymatic or synthetic, can be effectively studied using computational chemistry techniques. These methods allow for the prediction of reaction mechanisms, identification of transition states, and forecasting of product profiles, which are vital for optimizing synthesis routes and understanding metabolic fate.

While specific detailed computational studies predicting de novo reaction pathways for this compound transformations are less prevalent in the provided literature, the general methodologies are well-established. Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for investigating enzymatic reaction mechanisms, including those involving oxygenation, hydrolysis, and epoxidation science.gov. For example, studies on other fatty acid oxygenases (UPOs) have employed adaptive-PELE simulations to analyze substrate diffusion and conformational changes within the enzyme's active site, offering insights into regioselectivity and reaction outcomes acs.org.

This compound itself is synthesized via the epoxidation of linoleic acid by enzymes like CYP726A1 and Cpal2 science.govresearchgate.netresearchgate.netd-nb.info. Its metabolism involves enzymes such as soluble epoxide hydrolase (sEH), which converts this compound to diols wikipedia.org. Computational approaches can be applied to model these enzymatic conversions, predicting the stereochemistry of the hydroxylated products and the energy barriers for key reaction steps. Furthermore, synthetic transformations, such as the esterification of this compound to this compound methyl ester (VAME) or the hydrogenation of its double bond and oxidation of the epoxide, are chemically well-defined csic.esvulcanchem.comgoogle.com. Computational methods can be used to optimize reaction conditions and predict yields for such chemical modifications.

Table 6.2.1: Computational Approaches for this compound Transformations

| Transformation Type | Computational Method | Key Aspects Studied | Example Application/Product |

| Enzymatic Epoxidation | QM/MM, MD, Adaptive-PELE | Substrate binding, reaction pathways, regioselectivity, product profiles | Synthesis of this compound from linoleic acid science.govacs.orgresearchgate.netresearchgate.netd-nb.info |

| Enzymatic Hydrolysis | QM/MM, MD | Hydrolysis mechanism, diol formation, stereochemistry | Metabolism of this compound by sEH science.govwikipedia.org |

| Chemical Esterification | DFT, Reaction kinetics modeling | Reaction mechanism, product yield optimization | Synthesis of this compound methyl ester (VAME) csic.esgoogle.com |

| Chemical Oxidation/Hydrogenation | DFT, Reaction kinetics modeling | Reaction pathways, intermediate identification, product formation | Synthesis of functionalized derivatives for material science vulcanchem.comgoogle.com |

Simulation of Self-Assembly Phenomena in this compound Derivatives and Amphiphiles

This compound serves as a precursor for synthesizing various amphiphilic molecules, particularly bolaamphiphiles, which exhibit remarkable self-assembly properties. Computational simulations, predominantly molecular dynamics (MD), are crucial for understanding how these molecules aggregate into organized structures like vesicles, micelles, and nanoparticles, and for predicting their behavior in different environments.

Bolaamphiphiles derived from vernonia oil, rich in this compound, have been synthesized with various head groups, such as choline esters researchgate.netacs.orgnih.govresearchgate.netnih.govresearchgate.netdovepress.com. MD simulations are employed to investigate their self-assembly processes, revealing how factors like the length of the hydrophobic chain, the nature of the head groups, and the concentration of the amphiphile influence the resulting morphology researchgate.netresearchgate.netdovepress.comnih.gov. For instance, studies have shown that variations in alkyl chain pendant length and head group structure can lead to the formation of stable spherical vesicles or other aggregate types researchgate.netacs.orgresearchgate.netresearchgate.netdovepress.com. These simulations can also predict the stability of these structures and their interactions with other molecules, such as nucleic acids (siRNA) or drugs, which is relevant for applications in drug delivery and gene transfection nih.govresearchgate.netnih.gov.

Mesoscale simulations, often parameterized using data from atomistic simulations and theoretical models like the Flory-Huggins theory, can also be used to explore phase diagrams and predict the self-assembled morphologies of these amphiphiles across a range of concentrations researchgate.net. The insights gained from these simulations are invaluable for designing amphiphiles with specific self-assembly characteristics for targeted applications.

Table 6.3.1: Simulation of Self-Assembly of this compound Derivatives

| Derivative Type | Amphiphile Class | Simulation Technique | Observed Self-Assembled Structure | Key Influencing Factors |

| Bolaamphiphiles | Choline ester-based | Molecular Dynamics (MD), Mesoscale Simulations | Vesicles, Nanoparticles, Rod-like structures | Head group structure, spacer length, concentration, cholesterol inclusion researchgate.netacs.orgnih.govresearchgate.netresearchgate.netdovepress.com |

| This compound derivatives | General Amphiphiles | Molecular Dynamics (MD) | Micelles, Aggregates | Hydrophobic chain length, head group charge, solvent polarity nih.govnih.gov |

Compound List:

this compound

Linoleic acid

Oleic acid

Linolenic acid

this compound methyl ester (VAME)

Bolaamphiphiles

Choline ester head groups

CYP74A

AOC2

siRNA

Q & A

Q. What experimental approaches are used to characterize the biosynthesis of vernolic acid in plant systems?

this compound biosynthesis involves cytochrome P450 enzymes, such as CYP726A1 in Euphorbia lagascae. Experimental approaches include:

- Enzyme expression in heterologous systems : Transgenic yeast (Saccharomyces cerevisiae) or tobacco callus systems are used to express CYP726A1, followed by GC-MS analysis of fatty acid profiles to verify this compound production .

- Substrate supplementation : Adding precursors like linoleic acid or γ-linolenic acid to cultures to track epoxy fatty acid formation via GC retention time and mass spectral comparisons .

- Tissue-specific mRNA analysis : Quantifying CYP726A1 transcript levels in developing seeds versus leaves to confirm seed-specific expression patterns .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from its methyl ester derivatives?

Key NMR spectral differences include:

- Hydrogen (¹H NMR) : this compound shows a hydroxyl (-OH) proton signal at δ 9.17–9.20 ppm, absent in methyl esters. Methyl esters exhibit a methoxy (-OCH₃) signal at δ 3.65–3.66 ppm .

- Carbon (¹³C NMR) : The carbonyl (C=O) signal shifts from δ 179.83–179.96 ppm (free acid) to δ 174.05 ppm (methyl ester). Epoxy group carbons remain consistent (δ 2.61–2.95 ppm in ¹H; δ 50–60 ppm in ¹³C) .

Q. What statistical methods are employed to analyze correlations between this compound content and other fatty acids in plant oils?

- Pearson/Spearman correlation coefficients : Used to assess relationships between this compound and saturated (e.g., palmitic, stearic) or unsaturated (e.g., oleic, linoleic) fatty acids. For example, this compound shows a strong negative correlation (r = -0.90 to -0.96) with oleic and linoleic acids in Vernonia galamensis .

- Principal Component Analysis (PCA) : Reduces dimensionality of lipidomic datasets to identify key variables (e.g., this compound as a VIP score ≥1 in prostate cancer lipid profiles) .

Advanced Research Questions

Q. How does quantitative deuterium isotopic profiling differentiate between Δ12-epoxidase and Δ12-desaturase mechanisms in this compound biosynthesis?

- Site-specific ²H/¹H ratios : Measured via ²H NMR to track isotopic enrichment patterns. In Vernonia galamensis, C11 in this compound shows ²H enrichment, indicating its role in the epoxidase mechanism, unlike the desaturase pathway .

- Hybridization state changes : Epoxidation (sp³) versus desaturation (sp²) alters isotopic depletion at C12/C13. This compound retains linoleic acid’s isotopic signature at C13, confirming linoleate as the precursor .

Q. What experimental strategies address contradictions in transgenic expression efficiency of CYP726A1 across plant and yeast systems?

- Subcellular targeting : Modifying enzyme localization (e.g., endoplasmic reticulum vs. cytosol) to optimize substrate access .

- Phospholipid profiling : Enrichment of this compound in phosphatidylcholine (PC) versus phosphatidylethanolamine (PE) in yeast suggests compartment-specific metabolic routing .

- Growth condition optimization : Adjusting fatty acid supplementation (e.g., linoleic vs. γ-linolenic acid) to maximize epoxy fatty acid yields (1%–5% of total lipids) .

Q. How do lipidomic studies resolve this compound’s role in metabolic crosstalk within tumor microenvironments?

- Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) : Identifies this compound (12,13-EpOME) as a lipid signature in periprostatic adipose tissue, with VIP scores ≥1 in prostate cancer models .

- Pathway enrichment analysis : Links this compound to ω-6 polyunsaturated fatty acid (PUFA) metabolism, highlighting its potential as a biomarker for altered lipid signaling .

Methodological Considerations

- Experimental Design : Use transgenic systems (e.g., Saccharomyces cerevisiae, tobacco callus) for functional validation of biosynthetic enzymes. Include negative controls (empty vector transformants) to rule out endogenous activity .

- Data Validation : Cross-reference GC-MS results with NMR or isotopic profiling to confirm epoxy fatty acid identity and biosynthetic origin .

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons in lipid correlation studies to reduce Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.